2-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
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Overview
Description
2-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
The synthesis of 2-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a condensation reaction between 2-aminothiophenol and a suitable aldehyde.
Introduction of Fluorine: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent.
Coupling Reaction: The final step involves coupling the benzothiazole derivative with a fluorinated benzamide under appropriate conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
2-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups like nitro or carbonyl groups.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has been studied for various scientific research applications:
Medicinal Chemistry: It has shown potential as an anti-tubercular agent, with studies indicating its effectiveness against Mycobacterium tuberculosis.
Biological Studies: The compound has been used in molecular docking studies to understand its interaction with biological targets, aiding in the design of new therapeutic agents.
Industrial Applications: Its derivatives are explored for use in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, in anti-tubercular activity, it targets enzymes involved in the biosynthesis of the bacterial cell wall, inhibiting their function and leading to bacterial cell death. The exact pathways and molecular targets can vary depending on the specific application and biological system .
Comparison with Similar Compounds
2-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can be compared with other benzothiazole derivatives such as:
2-amino-6-methylbenzothiazole: Known for its muscle relaxant properties.
2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide: Similar in structure but with different substituents, leading to variations in biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H15FN2OS |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H15FN2OS/c1-13-6-11-18-19(12-13)26-21(24-18)14-7-9-15(10-8-14)23-20(25)16-4-2-3-5-17(16)22/h2-12H,1H3,(H,23,25) |
InChI Key |
SXWMESUGHJERNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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